(3S)-6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
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Overview
Description
(3S)-6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chiral compound with significant interest in the fields of organic chemistry and medicinal chemistry. This compound is part of the isoquinoline family, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of 1,2,3,4-tetrahydroisoquinoline followed by carboxylation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent like dichloromethane. The carboxylation step can be achieved using carbon dioxide under high pressure or through the use of carboxylating reagents such as carbonyl diimidazole.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors to control reaction conditions precisely and reduce the formation of by-products. The use of catalysts and advanced purification techniques such as chromatography and crystallization are also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(3S)-6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline derivatives with different functional groups.
Scientific Research Applications
(3S)-6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural product analogs.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S)-6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by activating caspases and suppressing the NF-κB signaling pathway . This leads to the loss of mitochondrial membrane potential and the activation of pro-apoptotic proteins such as Bax, while down-regulating anti-apoptotic proteins like Bcl-2.
Comparison with Similar Compounds
Similar Compounds
(3S)-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid: Shares a similar structure but lacks the bromine atom.
6-Bromo-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the carboxylic acid group.
Uniqueness
The presence of both the bromine atom and the carboxylic acid group in (3S)-6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid makes it unique. This combination allows for diverse chemical reactivity and potential biological activities that are not observed in its analogs.
Properties
Molecular Formula |
C10H10BrNO2 |
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Molecular Weight |
256.10 g/mol |
IUPAC Name |
(3S)-6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H10BrNO2/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8/h1-3,9,12H,4-5H2,(H,13,14)/t9-/m0/s1 |
InChI Key |
ABTKHLULIDKVRJ-VIFPVBQESA-N |
Isomeric SMILES |
C1[C@H](NCC2=C1C=C(C=C2)Br)C(=O)O |
Canonical SMILES |
C1C(NCC2=C1C=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
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